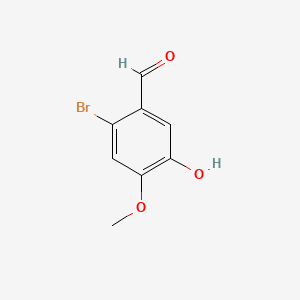

2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-8-3-6(9)5(4-10)2-7(8)11/h2-4,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHYSXUDLJOFNAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10346880 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2973-59-3 | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2973-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002973593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10346880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-hydroxy-4-methoxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.956 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-5-hydroxy-4-methoxybenzaldehyde CAS number lookup

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS No. 2973-59-3)

Authored by: A Senior Application Scientist

Introduction

This compound, also known by its synonym 2-Bromoisovanillin, is a substituted aromatic aldehyde with the Chemical Abstracts Service (CAS) registration number 2973-59-3 .[1][2][3][4][5][6] This compound has emerged as a pivotal intermediate in the landscape of organic synthesis, particularly valued by researchers and professionals in the pharmaceutical, agrochemical, and materials science sectors.[1] Its molecular architecture, featuring a strategically positioned bromine atom, a reactive hydroxyl group, and a methoxy moiety on a benzaldehyde core, imparts a unique combination of reactivity and functionality.[1][3] This guide aims to provide a comprehensive technical overview of this versatile molecule, from its fundamental properties and synthesis to its applications and relevant experimental protocols, grounded in established scientific principles.

Physicochemical Properties and Structural Analysis

The utility of this compound in synthetic chemistry is a direct consequence of its distinct physicochemical properties. These characteristics dictate its reactivity, solubility, and handling requirements.

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 2973-59-3 | [1][2][3][4][5][6][7][8] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][4][5] |

| Molecular Weight | 231.04 g/mol | [1][4][5] |

| Appearance | White to off-white/light yellow crystalline powder | [1][3][7][8] |

| Melting Point | 95-102 °C | [1][3][4][6] |

| Boiling Point | 320.8 ± 37.0 °C (Predicted) | [4] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [4] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [1][3][7][8] |

Structural Rationale for Reactivity

The specific arrangement of functional groups is critical to the compound's role as a synthetic building block:

-

Aldehyde Group (-CHO): Serves as a primary site for nucleophilic attack and condensation reactions, enabling chain elongation and the formation of diverse molecular scaffolds.

-

Hydroxyl Group (-OH): Acts as a nucleophile or can be deprotonated to form a phenoxide. Its acidity allows for etherification, esterification, and other modifications. It also directs electrophilic aromatic substitution.

-

Bromine Atom (-Br): A key functional handle, the bromine atom is a good leaving group in nucleophilic aromatic substitution reactions and is readily displaced in various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Methoxy Group (-OCH₃): This electron-donating group influences the electronic properties of the aromatic ring, impacting the reactivity of the other functional groups. It also contributes to the molecule's solubility profile.[1]

Synthesis Pathway and Rationale

The most prevalent synthetic route to this compound involves the electrophilic bromination of a suitable precursor, typically isovanillin or veratraldehyde.[3][9] The choice of starting material and reaction conditions is crucial for achieving high regioselectivity and yield.

Workflow for Synthesis via Bromination of Isovanillin

The following diagram outlines a common laboratory-scale synthesis. The rationale behind this approach is the activation of the aromatic ring by the hydroxyl and methoxy groups, which directs the incoming electrophile (bromine) to the ortho position relative to the powerful activating hydroxyl group.

Caption: General workflow for the synthesis of this compound.

Detailed Synthesis Protocol

This protocol is a representative method based on literature procedures.[3]

-

Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with isovanillin, anhydrous sodium acetate, and a catalytic amount of iron filings in glacial acetic acid.

-

Bromination: While stirring vigorously, add a solution of bromine in acetic acid dropwise to the mixture at a controlled temperature. The sodium acetate acts as a base to neutralize the HBr byproduct, driving the reaction forward. The iron catalyst polarizes the Br-Br bond, generating the Br+ electrophile.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Isolation: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product as a crystalline solid.[3]

Core Applications in Drug Discovery and Scientific Research

The unique structural features of this compound make it a valuable scaffold in several research domains.

Pharmaceutical Development

-

Intermediate for Active Pharmaceutical Ingredients (APIs): It serves as a crucial building block in the multi-step synthesis of complex pharmaceutical agents.[1] For instance, its structure is related to intermediates used in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used to treat Alzheimer's disease.[3][7]

-

Scaffold for Anti-Inflammatory Agents: Recent studies have demonstrated that this compound exhibits potent anti-inflammatory properties.[10] It has been shown to suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] This effect is achieved through the inhibition of key signaling pathways.

Mechanism of Anti-Inflammatory Action

Research indicates that the compound's anti-inflammatory effects are mediated by the simultaneous blockade of the NF-κB and MAPK signaling pathways.[10] This dual-inhibition mechanism makes it a compound of significant interest for developing novel anti-inflammatory therapeutics.

Caption: Inhibition of LPS-induced inflammatory pathways by this compound.

Other Applications

-

Material Science: The compound can be incorporated into polymers and coatings to enhance their chemical resistance and thermal stability.[1]

-

Biochemical Research: It can be used as a reagent in biochemical assays to study enzyme activity and metabolic pathways.[1]

-

Agrochemicals: Its derivatives are explored for potential use as herbicides and fungicides.[1][3]

Experimental Protocol: In Vitro Macrophage Anti-Inflammatory Assay

This protocol provides a validated workflow for assessing the anti-inflammatory activity of this compound using the RAW 264.7 macrophage cell line.[10] The logic of this system is self-validating: it includes positive (LPS only) and negative (vehicle) controls to ensure that the observed effects are due to the compound's activity.

Experimental Workflow Diagram

Caption: Workflow for evaluating the anti-inflammatory effects of the target compound.

Step-by-Step Methodology

-

Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seeding: Seed the cells in 96-well or 24-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Pre-treat the cells with varying, non-toxic concentrations of this compound (dissolved in DMSO, final concentration <0.1%) for 1-2 hours. Include a vehicle control (DMSO only).

-

Inflammatory Stimulus: Add lipopolysaccharide (LPS) to all wells (except the negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.

-

Incubation: Incubate the plates for 24 hours.

-

Nitric Oxide (NO) Assay: Collect the cell culture supernatant. Determine the NO concentration by measuring nitrite levels using the Griess reagent. A reduction in nitrite indicates suppression of iNOS activity.

-

Cytokine/Prostaglandin Analysis: Use the remaining supernatant to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and prostaglandins (PGE₂) using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the remaining cells to extract total protein. Perform Western blotting to analyze the expression levels of key inflammatory proteins like iNOS and COX-2 to confirm that the reduction in their products is due to reduced protein expression.

Safety, Handling, and Regulatory Information

Proper handling of this compound is essential to ensure laboratory safety.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Sensitization | H317 | May cause an allergic skin reaction. | [5][7][8] |

| Hazardous to the Aquatic Environment, Long-Term Hazard | H411 | Toxic to aquatic life with long lasting effects. | [5][7][8] |

| Skin Irritation | H315 | Causes skin irritation. | [4][5] |

| Eye Irritation | H319 | Causes serious eye irritation. | [5][11] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | [4][5][11] |

Precautionary Measures

-

Handling: Always handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[7][11][12] Avoid breathing dust.[7][8]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[1][11][12] Recommended storage temperature is often between 0-8 °C.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant, following local, state, and federal regulations.[8] Avoid release to the environment.[7][8][12]

Conclusion

This compound is more than a mere chemical intermediate; it is a versatile and powerful tool for scientific innovation. Its well-defined structure provides multiple avenues for synthetic modification, making it a cornerstone for building complex molecules in drug discovery and materials science. The recent elucidation of its anti-inflammatory properties through the modulation of critical cellular signaling pathways opens new and exciting avenues for therapeutic development. This guide has provided the foundational knowledge for researchers and scientists to effectively and safely utilize this compound, fostering further exploration of its immense potential.

References

-

This compound: Comprehensive Overview and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound - ChemBK. [Link]

-

Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

This compound | C8H7BrO3 - PubChem. [Link]

-

Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde - ResearchGate. [Link]

-

This compound Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells - MDPI. [Link]

-

2-BROMO-5-HYDROXYBENZALDEHYDE MSDS - Loba Chemie. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | CAS 2973-59-3 [matrix-fine-chemicals.com]

- 3. nbinno.com [nbinno.com]

- 4. chembk.com [chembk.com]

- 5. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 2973-59-3 | 2615-9-X8 | MDL MFCD00195552 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. This compound | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. This compound | 2973-59-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. fishersci.com [fishersci.com]

- 12. lobachemie.com [lobachemie.com]

2-Bromo-5-hydroxy-4-methoxybenzaldehyde molecular weight and formula

An In-Depth Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

This guide provides a comprehensive technical overview of this compound, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core properties, synthesis methodologies, significant applications, and essential safety protocols, grounding all information in authoritative scientific data.

Core Compound Characteristics

This compound, also known by its synonym 2-Bromoisovanillin, is a substituted benzaldehyde derivative.[1] Its unique molecular architecture, featuring bromine, hydroxyl, and methoxy functional groups, makes it a highly versatile building block in synthetic organic chemistry.[1][2] This strategic arrangement of functional groups allows for a wide range of chemical transformations, positioning it as a key starting material and intermediate in the synthesis of complex molecules, particularly for pharmaceutical and agrochemical applications.[1]

Physicochemical and Identification Data

A summary of the key quantitative data for this compound is presented below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][3][4][5] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| CAS Number | 2973-59-3 | [1][3][4] |

| Appearance | White to off-white/light yellow crystalline powder | [1][2] |

| Melting Point | 95-102 °C | [1][2][6] |

| Purity | Typically ≥95-99% (by HPLC) | [1][6][7] |

| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate | [8] |

| Storage | Store at 0-8 °C under an inert atmosphere (e.g., Argon) | [1][7] |

Molecular Structure Visualization

The structural arrangement of this compound is fundamental to its reactivity. The aldehyde group is a key site for nucleophilic addition, while the hydroxyl and bromo substituents on the aromatic ring influence its electronic properties and provide further sites for modification.

Caption: Molecular structure of this compound.

Synthesis Pathways and Protocols

The synthesis of this compound is most commonly achieved through the electrophilic bromination of a suitable precursor. The choice of starting material and reaction conditions is critical for achieving high yield and purity.

Primary Synthesis Route: Bromination of Isovanillin

A prevalent and efficient method involves the direct bromination of isovanillin (3-hydroxy-4-methoxybenzaldehyde).[2] The hydroxyl and methoxy groups on the isovanillin ring are ortho-, para-directing. The position ortho to the hydroxyl group and meta to the methoxy group is activated, making it susceptible to electrophilic substitution by bromine.

Causality in Experimental Design: The reaction is typically performed in a solvent like acetic acid, which can solubilize the starting material and facilitate the reaction. Catalysts such as iron filings may be used to generate the electrophilic bromine species in situ.[2] The reaction temperature is controlled to prevent unwanted side reactions. The product is then precipitated by adding the reaction mixture to ice-water, leveraging the product's lower solubility in water compared to the reaction solvent.[2] Recrystallization from a solvent like ethanol is a crucial final step to purify the crude product.

Experimental Protocol: Synthesis via Bromination

The following is a representative step-by-step methodology for the synthesis of this compound.

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Reagent Addition: Dissolve isovanillin in glacial acetic acid within the flask. Add anhydrous sodium acetate and a catalytic amount of iron filings.[2]

-

Bromination: While stirring the mixture, add a solution of bromine in acetic acid dropwise from the dropping funnel at a controlled temperature.[2]

-

Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Product Precipitation: Upon completion, carefully pour the reaction mixture into a beaker containing ice-water. A solid precipitate of the crude product should form.[2]

-

Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid and salts.

-

Purification: Recrystallize the crude product from hot ethanol to obtain pure, crystalline this compound.[2]

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by measuring its melting point and using analytical techniques such as NMR and HPLC to confirm its structure and purity.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Applications in Drug Development and Research

The utility of this compound extends across various domains of chemical and pharmaceutical research, primarily as a versatile synthetic intermediate.

-

Neurodegenerative Disease Research: It is a key building block in the synthesis of galanthamine, an acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease.[9] Its structural similarity to known AChE inhibitors also suggests potential for developing new therapeutic agents for neurodegenerative conditions.[2]

-

Anti-Inflammatory Agents: Recent studies have demonstrated that this compound exhibits potent anti-inflammatory effects. It significantly reduces the production of inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE₂) in lipopolysaccharide (LPS)-stimulated macrophage cells.[10] The mechanism involves the inactivation of key signaling pathways, including NF-κB, ERK, and JNK.[10] This discovery positions it as a promising scaffold for the development of novel phenolic anti-inflammatory drugs.

-

Dermatology: The compound serves as an intermediate in the synthesis of Crisaborole, a phosphodiesterase-4 (PDE4) inhibitor used as a topical treatment for atopic dermatitis.[8][11]

-

Oncology: It is also used as a reactant in the preparation of inhibitors for B-cell lymphoma-extra large (BCL-XL), a protein involved in preventing apoptosis (programmed cell death), and other inhibitors of cancer cell growth.[8][11]

Mechanism of Anti-Inflammatory Action

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

Safety, Handling, and Regulatory Information

Due to its chemical reactivity and potential biological effects, proper handling of this compound is imperative.

GHS Hazard Classification

The compound is classified under the Globally Harmonized System (GHS) with the following hazards:

| Pictogram | GHS Code | Hazard Statement | Source(s) |

ngcontent-ng-c4006390337="" class="ng-star-inserted"> | GHS07 | H302: Harmful if swallowed | [12] |

| H315: Causes skin irritation | [13] | ||

| H317: May cause an allergic skin reaction | [3][9] | ||

| H319: Causes serious eye irritation | |||

| H335: May cause respiratory irritation | |||

| GHS09 | H411: Toxic to aquatic life with long lasting effects | [3][9] |

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or glasses, and a lab coat.[14] When handling the powder, use a respirator to avoid inhalation.[12]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[14]

-

First Aid Measures:

-

Skin Contact: Immediately wash the affected area with soap and plenty of water.[14] If irritation or a rash occurs, seek medical attention.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12][14]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[12]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[12]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents and strong bases.[1][14] For long-term stability, storage at 0-8 °C is recommended.[1]

-

Disposal: Dispose of waste materials in accordance with local, regional, and national environmental regulations. Avoid release to the environment.[9][12]

Conclusion

This compound is a compound of significant scientific and commercial interest. Its value as a versatile intermediate is well-established, with critical applications in the synthesis of pharmaceuticals for treating neurodegenerative diseases, inflammation, and cancer. Its own demonstrated anti-inflammatory properties open new avenues for therapeutic development. A thorough understanding of its chemical properties, synthesis, and safety protocols is essential for harnessing its full potential in research and development.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 616068, this compound. Retrieved from [Link]

-

Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 90%, 100 grams. Retrieved from [Link]

-

AbacipharmTech. (n.d.). This compound. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

ResearchGate. (2007). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

Loba Chemie. (2019). 2-BROMO-5-HYDROXYBENZALDEHYDE MSDS. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 2-Bromo-5-(hydroxy)benzaldehyde: Properties and Applications. Retrieved from [Link]

-

MDPI. (n.d.). This compound Exhibits Anti-Inflammatory Effects Through the Inactivation of ERK, JNK, and NF-kB Pathways in RAW 264.7 Cells. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS 2973-59-3 [matrix-fine-chemicals.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. CAS 2973-59-3 | 2615-9-X8 | MDL MFCD00195552 | this compound | SynQuest Laboratories [synquestlabs.com]

- 7. calpaclab.com [calpaclab.com]

- 8. lifechempharma.com [lifechempharma.com]

- 9. This compound | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. mdpi.com [mdpi.com]

- 11. innospk.com [innospk.com]

- 12. lobachemie.com [lobachemie.com]

- 13. echemi.com [echemi.com]

- 14. fishersci.com [fishersci.com]

physical properties of 2-bromo-5-hydroxy-4-methoxybenzaldehyde

An In-Depth Technical Guide to the Physical Properties of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde

Prepared by: Gemini, Senior Application Scientist

Introduction and Scope

This compound, also known by synonyms such as 2-Bromoisovanillin and 6-Bromoisovanillin, is a polysubstituted aromatic aldehyde. Its strategic placement of bromo, hydroxyl, methoxy, and formyl groups on the benzene ring makes it a highly valuable and versatile intermediate in organic synthesis.[1] For researchers in pharmaceutical development, agrochemical synthesis, and materials science, a thorough understanding of its physical properties is paramount for optimizing reaction conditions, ensuring purity, and guaranteeing safe handling and storage. This compound serves as a critical building block for more complex molecules, where its functional groups allow for a wide array of chemical transformations.[1]

This technical guide provides a comprehensive examination of the core physical and spectroscopic properties of this compound. It is designed for scientists and technical professionals, moving beyond a simple datasheet to offer insights into the causality behind its properties and providing robust, field-proven protocols for their verification.

Compound Identification and Core Characteristics

Precise identification is the foundation of all subsequent experimental work. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 2973-59-3 | [2] |

| Molecular Formula | C₈H₇BrO₃ | [2] |

| Molecular Weight | 231.04 g/mol | [2] |

| Appearance | White to off-white or light yellow crystalline powder | [3] |

| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [3] |

| Canonical SMILES | COC1=C(C=C(C(=C1)Br)C=O)O | [2] |

| InChIKey | AHYSXUDLJOFNAB-UHFFFAOYSA-N | [2] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction setup, and purification strategies.

Melting Point

The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range (typically 1-2°C) suggests high purity, whereas a broad and depressed range indicates the presence of impurities. Commercial sources report slightly varying melting points for this compound, which is common and can depend on the analytical method and residual purity.

| Property | Reported Value(s) | Source(s) |

| Melting Point | 98-100°C | [4] |

| 116°C | [3] | |

| Boiling Point | 320.8 ± 37.0 °C (Predicted) | [4] |

The significant intermolecular forces, including hydrogen bonding from the hydroxyl group and dipole-dipole interactions from the aldehyde and C-Br bond, contribute to its solid state at room temperature and a relatively high melting point. The boiling point is predicted to be high, and experimental determination is often impractical as compounds of this nature may decompose at such temperatures.

Solubility Profile

The solubility is governed by the principle of "like dissolves like." The presence of a polar hydroxyl group allows for hydrogen bonding, while the aldehyde and methoxy groups also contribute to polarity. However, the benzene ring and the bromine atom introduce significant nonpolar character.

Based on its structure and available data, the following solubility profile is expected:

-

Soluble: Methanol, ethyl acetate, chloroform, dichloromethane.[1][4] The polar organic solvents can interact effectively with the polar functional groups of the molecule.

-

Slightly Soluble to Insoluble: Water. While the hydroxyl group can hydrogen bond with water, the overall nonpolar character of the large aromatic ring and bromine atom limits its aqueous solubility.

-

Insoluble: Nonpolar solvents such as hexanes.

This mixed polarity makes it well-suited for purification via column chromatography using eluents like petroleum ether and ethyl acetate.[4]

Spectroscopic Characterization (Theoretical)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be simple and highly informative. The aromatic region will display two singlets, as there are no adjacent protons to cause splitting.

-

Aldehyde Proton (-CHO): ~9.8-10.1 ppm (singlet, 1H). This proton is highly deshielded due to the electronegativity of the oxygen atom and the anisotropic effect of the C=O bond.

-

Phenolic Proton (-OH): ~5.5-6.5 ppm (broad singlet, 1H). The chemical shift can vary significantly with concentration and solvent. It appears as a broad signal due to hydrogen exchange.

-

Aromatic Proton (H-3): ~7.3-7.5 ppm (singlet, 1H). This proton is ortho to the bromine atom and meta to the aldehyde group.

-

Aromatic Proton (H-6): ~6.9-7.1 ppm (singlet, 1H). This proton is ortho to the hydroxyl group and meta to the bromine atom.

-

Methoxy Protons (-OCH₃): ~3.9-4.0 ppm (singlet, 3H). These protons are on a carbon adjacent to an oxygen atom, resulting in a characteristic downfield shift.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should show 8 distinct signals corresponding to each unique carbon atom.

-

Aldehyde Carbonyl (C=O): ~190-195 ppm.

-

Aromatic Carbons (C-O/C-Br): ~145-160 ppm (C-4, C-5) and ~110-120 ppm (C-2).

-

Aromatic Carbons (C-H/C-C): ~110-135 ppm (C-1, C-3, C-6).

-

Methoxy Carbon (-OCH₃): ~55-60 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

O-H Stretch (Phenolic): A broad band around 3200-3500 cm⁻¹. The broadness is due to intermolecular hydrogen bonding.[6]

-

C-H Stretch (Aromatic): Weak to medium peaks around 3000-3100 cm⁻¹.[6]

-

C-H Stretch (Aldehydic): Two characteristic weak peaks, one near 2850 cm⁻¹ and another near 2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.[6]

-

C=O Stretch (Aldehyde): A very strong, sharp absorption band around 1670-1690 cm⁻¹. Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1725 cm⁻¹).

-

C=C Stretch (Aromatic): Medium to strong peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Aryl Ether): A strong peak around 1200-1275 cm⁻¹.

-

C-Br Stretch: A weak to medium peak in the 500-650 cm⁻¹ region.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will provide the molecular weight and key fragmentation patterns.

-

Molecular Ion (M⁺): A prominent molecular ion peak will be observed. Crucially, due to the presence of one bromine atom, this peak will appear as a doublet (M⁺ and M⁺+2) of nearly equal intensity (the natural abundance of ⁷⁹Br is ~50.7% and ⁸¹Br is ~49.3%).[7] The expected m/z values would be ~230 and ~232.

-

Key Fragments:

-

[M-1]⁺: Loss of the aldehydic hydrogen (H•), resulting in a strong [M-H]⁺ peak at m/z 229/231.

-

[M-29]⁺: Loss of the formyl radical (•CHO) at m/z 201/203.

-

[M-15]⁺: Loss of a methyl radical (•CH₃) from the methoxy group is also possible.

-

Further fragmentation would involve the loss of CO and Br•.

-

Experimental Protocols

The following protocols describe standard, reliable methods for verifying the key physical properties discussed. These protocols are designed to be self-validating, where the quality of the result (e.g., a sharp melting range) provides confidence in the sample's purity.

Protocol: Melting Point Determination (Capillary Method)

This method provides an accurate determination of the melting range, a key indicator of purity.[8]

Methodology:

-

Sample Preparation: Ensure the this compound sample is completely dry and finely powdered. Crush any large crystals using a mortar and pestle.

-

Capillary Loading: Invert a capillary tube (sealed at one end) and press the open end into the powdered sample. A small amount of sample (2-3 mm high) should enter the tube.[8]

-

Sample Packing: Tap the sealed end of the capillary tube gently on a hard surface, or drop it down a long glass tube, to tightly pack the powder at the bottom. A densely packed sample ensures uniform heating.[9]

-

Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly (10-15°C per minute) to find an approximate melting range. This saves time during the accurate measurement.[9]

-

Accurate Determination: Allow the apparatus to cool to at least 15-20°C below the approximate melting point. Insert a new sample. Heat at a slow, controlled rate of 1-2°C per minute.[8]

-

Data Recording:

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has turned into a clear liquid.

-

The melting point is reported as the range T₁ – T₂.

-

Causality and Trustworthiness: A slow heating rate is critical to allow the system to remain in thermal equilibrium, ensuring the temperature of the sample matches the thermometer reading.[10] A pure sample will exhibit a sharp range of 1-2°C.

Caption: Workflow for Capillary Melting Point Determination.

Protocol: Qualitative Solubility Assessment

This protocol systematically determines the solubility of the compound in various solvents, providing insight into its polarity.

Methodology:

-

Preparation: Arrange a series of clean, dry test tubes.

-

Sample Addition: To each test tube, add approximately 10-20 mg of this compound. The exact mass is less critical than consistency.

-

Solvent Addition: To the first tube, add the chosen solvent (e.g., deionized water) dropwise, starting with 0.1 mL (approx. 2-3 drops).

-

Mixing: Agitate the tube vigorously for 20-30 seconds. A vortex mixer can be used for optimal mixing.

-

Observation: Observe the mixture against a contrasting background.

-

Incremental Solvent Addition: If the solid is not fully soluble, continue adding the solvent in increments (e.g., up to a total of 1 mL) and repeat the mixing and observation steps. This helps distinguish between "insoluble" and "sparingly soluble."

-

Systematic Testing: Repeat steps 3-6 for a range of solvents with varying polarities (e.g., methanol, ethyl acetate, dichloromethane, hexane).

Causality and Trustworthiness: This systematic approach ensures that enough solvent has been added to make a fair assessment. Testing a spectrum of solvents from polar (water, methanol) to nonpolar (hexane) provides a reliable polarity profile of the compound.

Caption: Systematic Workflow for Qualitative Solubility Testing.

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining compound integrity.

-

Hazards: The compound is classified as an irritant and may cause an allergic skin reaction. It is also considered toxic to aquatic life with long-lasting effects.[2]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust.[3]

-

Storage: Store in a cool, dry, dark place. The recommended storage temperature is between 0-8°C. Keep the container tightly sealed to prevent moisture and air exposure.[1]

Conclusion

This compound is a white to off-white crystalline solid with a melting point in the range of 98-116°C. Its physicochemical properties are dictated by a combination of polar functional groups and a nonpolar aromatic core, rendering it soluble in polar organic solvents but poorly soluble in water. While detailed experimental spectra are not widely published, its structure allows for a clear and predictable characterization using standard spectroscopic techniques like NMR, IR, and Mass Spectrometry. The protocols provided herein offer robust methods for the empirical verification of its key physical properties, ensuring both purity assessment and safe handling for its successful application in research and development.

References

-

J&K Scientific LLC. (2023, November 29). Method for Determining Capillary Melting Point. Retrieved January 12, 2026, from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved January 12, 2026, from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved January 12, 2026, from [Link]

-

University of South Alabama. (n.d.). Experiment 1 - Melting Points. Retrieved January 12, 2026, from [Link]

-

ChemBK. (2024, April 9). This compound. Retrieved January 12, 2026, from [Link]

-

Microbe Notes. (2022, July 26). Solubility Tests of Proteins- Definition, Principle, Procedure, Result, Uses. Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved January 12, 2026, from [Link]

-

ResearchGate. (2007, August). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved January 12, 2026, from [Link]

-

ICCVAM. (2003, September 24). Test Method Protocol: Solubility Determination. Retrieved January 12, 2026, from [Link]

-

YouTube. (2021, April 29). Solubility test/ Organic lab. Retrieved January 12, 2026, from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 12, 2026, from [Link]

-

NanoValid. (2016, May 28). Procedure for solubility testing of NM suspension. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). This compound. Retrieved January 12, 2026, from [Link]

-

Beilstein Journals. (n.d.). Supplementary Information. Retrieved January 12, 2026, from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved January 12, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry. Retrieved January 12, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved January 12, 2026, from [Link]

-

NIST. (n.d.). Benzaldehyde, 2-hydroxy-4-methoxy-. Retrieved January 12, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. jk-sci.com [jk-sci.com]

- 9. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 10. westlab.com [westlab.com]

- 11. microbenotes.com [microbenotes.com]

A Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Physicochemical Properties, Synthesis, and Characterization

Abstract: This document provides an in-depth technical overview of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde (CAS No. 2973-59-3), a pivotal intermediate in the fields of pharmaceutical, agrochemical, and materials science research. Also known by its synonym, 2-Bromoisovanillin, this compound's unique substitution pattern offers significant synthetic utility. This guide elucidates its core physicochemical properties, including its appearance and melting point, details a validated synthetic pathway with mechanistic insights, outlines robust analytical methodologies for structural confirmation and quality control, and provides comprehensive safety and handling protocols. The content herein is curated for researchers, chemists, and drug development professionals requiring a reliable, experience-grounded reference for the application of this versatile building block.

Compound Identification and Physicochemical Properties

This compound is a substituted aromatic aldehyde whose utility is derived from its specific arrangement of functional groups: a reactive aldehyde, a nucleophilic hydroxyl group, a methoxy group, and a bromine atom that allows for further synthetic transformations such as cross-coupling reactions.

Compound Identification

| Identifier | Data | Source(s) |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Bromoisovanillin, 6-Bromoisovanillin | [2] |

| CAS Number | 2973-59-3 | [2][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| InChIKey | AHYSXUDLJOFNAB-UHFFFAOYSA-N | [1] |

Physicochemical Data

The physical properties of a chemical reagent are critical indicators of its purity and are fundamental for its proper handling and use in experimental settings.

| Property | Value | Source(s) |

| Appearance | White to off-white or light yellow crystalline powder/solid. | [2][4][5] |

| Melting Point | 95-102 °C (Range reported by suppliers); ≤ 95 °C (Specification for high purity grade). | [2][3] |

| pKa | 8.69 ± 0.23 (Predicted) | [4] |

| Purity | ≥ 95-99% (Typically determined by HPLC or GC). | [2][3] |

Expert Insight: The observed melting point range of 95-102 °C is typical for a compound of this nature and purity level.[3] A broader range may suggest the presence of impurities or residual solvent. A specification of ≤ 95 °C often indicates a minimum purity standard set by a supplier for their product.[2] Researchers should always perform a melting point determination as a preliminary quality control check upon receiving a new batch of the material.

Synthesis and Mechanistic Insights

A reliable and high-yield synthesis is paramount for the practical application of any chemical intermediate. A validated method for preparing this compound proceeds from veratraldehyde, leveraging a two-step process of electrophilic bromination followed by a regioselective demethylation.[6]

Synthetic Workflow

The synthesis begins with the bromination of veratraldehyde (3,4-dimethoxybenzaldehyde) to produce 2-bromo-4,5-dimethoxybenzaldehyde. This is followed by the selective cleavage of the C5-methoxy ether to yield the final product.[6]

Sources

- 1. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS 2973-59-3 | 2615-9-X8 | MDL MFCD00195552 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. chembk.com [chembk.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

A Comprehensive Guide to the Regioselective Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from Isovanillin

Abstract: This technical guide provides a detailed protocol and mechanistic analysis for the synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a critical intermediate in pharmaceutical and chemical manufacturing. The synthesis proceeds via the electrophilic aromatic substitution of isovanillin. This document offers an in-depth exploration of the reaction's regioselectivity, a validated, step-by-step experimental protocol utilizing in situ bromine generation for enhanced safety, and methods for purification and characterization. It is intended for researchers, chemists, and process development professionals who require a robust and well-understood method for preparing this valuable compound.

Strategic Importance of this compound

This compound, also known as 6-bromoisovanillin, is a highly functionalized aromatic aldehyde. Its strategic importance stems from its role as a key building block in the synthesis of complex organic molecules.[1][2] The presence of aldehyde, hydroxyl, methoxy, and bromo functional groups provides multiple reaction handles, making it a versatile intermediate.[1]

Notably, it is a crucial precursor in the kilogram-scale synthesis of (-)-galanthamine, a licensed drug for the treatment of Alzheimer's disease.[3] Beyond this, its derivatives are explored for a range of pharmaceutical applications, including the development of novel therapeutic agents and specialty chemicals.[2] The compound also finds use in biochemical research and material science, where it can be incorporated into polymers to enhance chemical resistance and thermal stability.[1]

Mechanistic Rationale: Directing Effects in Electrophilic Aromatic Substitution

The synthesis of this compound from isovanillin is a classic example of an electrophilic aromatic substitution (EAS) reaction. The key to this synthesis is controlling the regioselectivity—ensuring the bromine electrophile adds to the desired position on the aromatic ring.

The isovanillin ring possesses three substituents with competing directive effects:

-

Hydroxyl (-OH) at C3: A strongly activating, ortho-, para- director.

-

Methoxy (-OCH₃) at C4: An activating, ortho-, para- director.

-

Aldehyde (-CHO) at C1: A deactivating, meta- director.

The regiochemical outcome is dictated by the interplay of these groups. The hydroxyl and methoxy groups are powerful electron-donating groups that activate the ring towards electrophilic attack, primarily at the positions ortho and para to them.[4] The aldehyde group, being electron-withdrawing, deactivates the ring. In this competitive scenario, the strongly activating hydroxyl group exerts the dominant influence.

The available positions for substitution are C2, C5, and C6.

-

Position C2: Ortho to the hydroxyl group and meta to the aldehyde.

-

Position C6: Ortho to the methoxy group and meta to the aldehyde.

-

Position C5: Para to the aldehyde (disfavored) and meta to both activating groups (disfavored).

The reaction overwhelmingly favors substitution at the C2 position, yielding the desired product. This is because the C2 position is activated by the most powerful activating group on the ring, the hydroxyl group. The stability of the resulting arenium ion intermediate is maximized when the positive charge can be delocalized onto the oxygen atom of the hydroxyl group, a more potent resonance donor than the methoxy group.

Caption: Figure 1: Reaction Mechanism of Isovanillin Bromination.

Validated Experimental Protocol

This protocol details the synthesis using an in situ generation method for bromine, which avoids the handling of hazardous and volatile liquid bromine by producing it directly within the reaction mixture from potassium bromate and hydrobromic acid.[4][5][6]

Materials and Reagents

| Reagent | Formula | CAS No. | Molar Mass ( g/mol ) | Purity |

| Isovanillin | C₈H₈O₃ | 621-59-0 | 152.15 | >98% |

| Glacial Acetic Acid | CH₃COOH | 64-19-7 | 60.05 | >99.7% |

| Potassium Bromate | KBrO₃ | 7758-01-2 | 167.00 | >99% |

| Hydrobromic Acid | HBr | 10035-10-6 | 80.91 | 48% aq. solution |

| Sodium Thiosulfate | Na₂S₂O₃ | 7772-98-7 | 158.11 | >98% |

| Ethanol | C₂H₅OH | 64-17-5 | 46.07 | 95% or absolute |

| Deionized Water | H₂O | 7732-18-5 | 18.02 | N/A |

Equipment

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Fume hood

-

Graduated cylinders and pipettes

-

Büchner funnel and vacuum flask for filtration

-

Beakers

-

Melting point apparatus

Stoichiometry

| Compound | Molar Mass ( g/mol ) | Mass (g) | Moles (mmol) | Equivalents |

| Isovanillin | 152.15 | 3.04 | 20.0 | 1.0 |

| Potassium Bromate | 167.00 | 1.50 | 9.0 | 0.45 |

| Hydrobromic Acid (48%) | 80.91 | ~4.0 mL | ~35.6 | 1.78 |

| Glacial Acetic Acid | 60.05 | ~40 mL | - | Solvent |

Note: HBr is used in excess to ensure complete reaction of the bromate and to catalyze the reaction.

Step-by-Step Synthesis Procedure

SAFETY: All operations must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Glacial acetic acid and hydrobromic acid are corrosive. Potassium bromate is a strong oxidizer.

-

Reaction Setup: In a 125 mL Erlenmeyer flask, dissolve 3.04 g (20.0 mmol) of isovanillin in 40 mL of glacial acetic acid. Place a magnetic stir bar in the flask and begin stirring to ensure complete dissolution.

-

Reagent Addition: To the stirring solution, add 1.50 g (9.0 mmol) of potassium bromate.[5] Following this, slowly add 4.0 mL of 48% hydrobromic acid dropwise over 5-10 minutes. The solution will turn a dark orange/red-brown color, indicating the formation of bromine (in situ).[5][7]

-

Reaction: Continue to stir the reaction mixture at room temperature for 45-60 minutes.[4][5] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

-

Work-up and Isolation: Pour the reaction mixture into a beaker containing approximately 150 mL of an ice-water slurry. A precipitate of the crude product will form.[4]

-

Quenching: If the solution retains an orange color from excess bromine, add a 10% aqueous solution of sodium thiosulfate dropwise while stirring until the color disappears.[4] This step neutralizes any unreacted bromine.

-

Filtration: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids and salts.

-

Drying: Press the solid dry on the filter paper, then transfer it to a watch glass to air dry or dry in a desiccator.

Purification

-

Recrystallization: The crude solid can be purified by recrystallization to remove impurities. A 50% ethanol/water mixture is an effective solvent system.[4][5]

-

Transfer the crude product to a beaker and add the minimum amount of hot 50% ethanol/water to dissolve the solid completely.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold 50% ethanol/water, and dry thoroughly.

Characterization

-

Appearance: White to light yellow crystalline powder.[2]

-

Melting Point: The expected melting point of the pure product is in the range of 98-100°C.[2]

-

Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow Overview

Caption: Figure 2: Experimental Workflow.

Safety and Handling

This synthesis involves hazardous materials and requires strict adherence to safety protocols.

-

GHS Hazard Information (for this compound): May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[8]

-

Reagent Hazards:

-

Hydrobromic Acid & Acetic Acid: Corrosive. Cause severe skin burns and eye damage. Work in a fume hood.

-

Potassium Bromate: Strong oxidizer. May intensify fire. Harmful if swallowed.

-

-

Personal Protective Equipment (PPE): Safety goggles, nitrile gloves, and a flame-resistant lab coat are mandatory at all times.

-

Waste Disposal: All chemical waste must be disposed of according to institutional and local regulations. Halogenated organic waste should be collected separately.

Conclusion

The electrophilic bromination of isovanillin provides a reliable and regioselective route to this compound. The dominance of the hydroxyl group's activating effect directs the substitution almost exclusively to the C2 position. The described protocol, which utilizes the in situ generation of bromine, offers a safer and more controlled alternative to using elemental bromine, making it suitable for both academic and industrial laboratory settings. Proper purification via recrystallization yields a product of high purity, ready for use as a key intermediate in the synthesis of pharmaceuticals like galanthamine and other high-value chemical compounds.

References

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). This compound: Comprehensive Overview and Applications. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-bromo-3-hydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

- Google Patents. (2016). CN105439837A - Synthetic method of 6-Bromoisovanillin.

-

ResearchGate. (2008). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Retrieved from [Link]

-

University of California, Davis. (n.d.). Deducing Directive Effects with Electrophilic Aromatic Substitution - Bromination of Vanillin. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Halogenation Reactions of Vanillin. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Retrieved from [Link]

-

University of California, Santa Cruz. (n.d.). 12BL Experiment 9: Directive Effects in Vanillin Bromination – An EAS Rxn. Retrieved from [Link]

-

YouTube. (2021). Bromination of vanillin. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Retrieved from [Link]

-

Taylor & Francis Online. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]

-

ResearchGate. (2019). Iodination of vanillin and subsequent Suzuki-Miyaura coupling: two-step synthetic sequence teaching green chemistry principles. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

-

CP Lab Safety. (n.d.). This compound, min 90%, 100 grams. Retrieved from [Link]

-

Digital Commons @ the Georgia Academy of Science. (2017). An optimization of time in the bromination of vanillin reaction. Retrieved from [Link]

-

Canadian Journal of Chemistry. (1993). Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CN105439837A - Synthetic method of 6-Bromoisovanillin - Google Patents [patents.google.com]

- 4. sites.nvcc.edu [sites.nvcc.edu]

- 5. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 6. "AN OPTIMIZATION OF TIME IN THE BROMINATION OF VANILLIN REACTION**" by Chandler Lowe* and Elaine Bailey [digitalcommons.gaacademy.org]

- 7. youtube.com [youtube.com]

- 8. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from veratraldehyde

An In-depth Technical Guide to the Synthesis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde from Veratraldehyde

Executive Summary

This compound is a valuable substituted aromatic aldehyde that serves as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its unique substitution pattern, featuring vicinal hydroxy and methoxy groups along with a strategically placed bromine atom, makes it a versatile building block for creating highly functionalized molecular architectures. This guide provides a comprehensive, field-proven methodology for the synthesis of this target molecule, starting from the readily available veratraldehyde (3,4-dimethoxybenzaldehyde). The described two-step synthetic pathway involves an initial regioselective bromination of veratraldehyde to yield 2-bromo-4,5-dimethoxybenzaldehyde, followed by a novel and selective demethylation of the C5-methoxy group. This document offers detailed experimental protocols, mechanistic insights, and critical process parameters to ensure reproducibility and high yields, tailored for researchers and professionals in organic synthesis and drug development.

Synthetic Strategy and Retrosynthetic Analysis

The is a logical and efficient process. Veratraldehyde is an ideal starting material due to its commercial availability and the activating, ortho-para directing nature of its two methoxy groups, which facilitates controlled electrophilic aromatic substitution.

The overall transformation necessitates two key operations:

-

Regioselective Bromination: The introduction of a bromine atom at the C2 position.

-

Selective Demethylation: The conversion of the C5-methoxy group to a hydroxyl group without affecting the C4-methoxy group.

The retrosynthetic analysis logically disconnects the target molecule at the C-Br bond and the C5-O bond, leading back to the veratraldehyde precursor.

Caption: Retrosynthetic approach for the target molecule.

Step 1: Regioselective Bromination of Veratraldehyde

The first critical step is the regioselective bromination of veratraldehyde (3,4-dimethoxybenzaldehyde). The two methoxy groups are strong activating groups and direct electrophiles to the ortho and para positions. The aldehyde group, being a meta-director and a deactivating group, has less influence on the position of substitution. The C2 and C6 positions are ortho to one of the methoxy groups, while the C5 position is para to the C4-methoxy group. Due to the combined directing effects, bromination is highly favored at the positions activated by both methoxy groups. A reliable method for this transformation utilizes an in-situ generation of bromine from potassium bromate (KBrO₃) and hydrobromic acid (HBr) in an acidic medium.[2][3] This approach avoids the direct handling of highly toxic and volatile molecular bromine.[3]

Principle and Mechanistic Insights

The reaction proceeds via an electrophilic aromatic substitution mechanism.[2] In an acidic environment provided by glacial acetic acid and HBr, potassium bromate reacts with bromide ions to generate the electrophile, the bromonium ion (Br⁺).[2] The electron-rich aromatic ring of veratraldehyde then attacks the bromonium ion. The methoxy groups at C3 and C4 strongly activate the ring, with the most nucleophilic positions being C2 and C6. The reaction regioselectively yields the 2-bromo-4,5-dimethoxybenzaldehyde isomer.[2][3]

Caption: Mechanism of electrophilic aromatic bromination.

Detailed Experimental Protocol

This protocol is adapted from the work of Nafillah, K. (2024).[2][3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, add veratraldehyde (10 mmol, 1.66 g).

-

Reagent Addition: To the flask, add potassium bromate (KBrO₃, 3.3 mmol, 0.55 g) and 5 mL of glacial acetic acid at room temperature.

-

Initiation: Begin stirring the mixture. Slowly, add 1 mL of 47% hydrobromic acid (HBr) drop by drop. The solution will typically change color from yellow to orange.[2]

-

Reaction: Continue stirring the mixture vigorously for approximately 45-60 minutes at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into 50 mL of ice-cold water and stir for 10 minutes.

-

Quenching: Add a saturated solution of sodium thiosulfate (Na₂S₂O₃) dropwise until the orange color of excess bromine disappears.

-

Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 2-bromo-4,5-dimethoxybenzaldehyde as a grayish-white solid.[2]

Characterization of the Intermediate

The synthesized intermediate, 2-bromo-4,5-dimethoxybenzaldehyde, should be characterized to confirm its structure and purity before proceeding to the next step.

| Property | Value | Reference |

| Appearance | Grayish-white solid | [2] |

| Yield | Up to 82% | [2][3] |

| Melting Point | 142-144 °C | [2][3] |

| Molecular Ion (M+) | m/z 244 | [3] |

| FTIR (C-Br stretch) | ~1018 cm⁻¹ | [3] |

Step 2: Selective Demethylation

The second step involves the selective cleavage of the methoxy group at the C5 position. This transformation is challenging due to the presence of another methoxy group at C4. A highly effective method for this selective demethylation utilizes concentrated sulfuric acid in the presence of L-methionine.[4] This method has been shown to provide the desired product in high yield.[4]

Principle and Mechanistic Insights

While many reagents like boron tribromide (BBr₃) are known to cleave aryl methyl ethers, they often lack selectivity between two similar methoxy groups.[5] The methionine-sulfuric acid system offers a unique approach. It is proposed that methionine plays a crucial role in forming a complex that facilitates the regioselective hydrolysis of the C5-methoxy group. The mechanism may involve the formation of a multiple hydrogen-bonded association complex, which sterically or electronically favors the cleavage at the C5 position over the C4 position.[4]

Detailed Experimental Protocol

This protocol is based on the synthesis described by Wang, et al.[4]

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-bromo-4,5-dimethoxybenzaldehyde (1 equivalent) and L-methionine (1 equivalent) in concentrated sulfuric acid.

-

Reaction: Stir the mixture at a controlled temperature (as specified in the source literature, typically slightly elevated) for the required duration. Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture onto crushed ice to quench the reaction.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Washing: Wash the combined organic layers with water and brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude solid by recrystallization or column chromatography to yield pure this compound.

Characterization of this compound

The final product should be thoroughly characterized to confirm its identity and purity.

| Property | Value | Reference |

| CAS Number | 2973-59-3 | [1][6] |

| Molecular Formula | C₈H₇BrO₃ | [1][6] |

| Molecular Weight | 231.04 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Yield | Up to 85% (for the demethylation step) | [4] |

| Spectroscopic Data | ¹H NMR and ¹³C NMR data should be acquired and compared with literature values. | [7] |

Safety Considerations

-

Veratraldehyde: May cause skin and eye irritation.

-

Potassium Bromate (KBrO₃): Strong oxidizing agent. Handle with care and avoid contact with combustible materials.

-

Hydrobromic Acid (HBr) & Glacial Acetic Acid: Corrosive. Use in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Concentrated Sulfuric Acid: Extremely corrosive and causes severe burns. Handle with extreme caution in a fume hood.

-

Organic Solvents: Flammable. Keep away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The is a robust and efficient two-step process. The methodology presented, involving a regioselective in-situ bromination followed by a selective methionine-assisted demethylation, provides a reliable pathway for obtaining this valuable synthetic intermediate in high yields. The detailed protocols and mechanistic discussions within this guide serve as a practical resource for chemists in academic and industrial research, facilitating the advancement of projects that rely on this versatile chemical building block.

References

-

LambdaSyn. (n.d.). Synthese von 5-Bromovanillin [2973-76-4]. Retrieved from [Link]

- 5-Bromovanillin: Structure, Reactivity, and Synthesis. (2025, November 13). 5-Bromovanillin: Structure, Reactivity, and Synthesis.

-

Nafillah, K. (2024). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Proceeding International Conference on Religion, Science and Education, 3, 661–666. Retrieved from [Link]

- Ulrich, H., Rao, D. V., Tucker, B., & Sayigh, A. A. R. (1974). Selective Demethylation of 2,5-Dimethoxybenzaldehyde to 5-Hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry, 39(15), 2246-2247.

-

Nafillah, K. (2024, March 20). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org. Retrieved from [Link]

- Wang, Y., et al. (2009). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde. Xiandai Huagong (Modern Chemical Industry).

-

SYNTHETIKA. (n.d.). 5-Bromovanillin. Retrieved from [Link]

-

Globe Thesis. (2021, May 21). Study On The Synthesis Of Veratraldehyde And Its Derivatives. Retrieved from [Link]

- ACS Publications. (1974). Selective demethylation of 2,5-dimethoxybenzaldehyde to 5-hydroxy-2-methoxybenzaldehyde. The Journal of Organic Chemistry.

-

SunanKalijaga.org. (n.d.). View of Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Retrieved from [Link]

-

The Hive. (n.d.). 3,4,5 precursors revisited. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- RSC Publishing. (2023, October 25). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry. DOI:10.1039/D3GC02867D.

-

Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US4551557A - Bromination of substituted benzaldehydes.

- ACS Publications. (n.d.). Selective demethylation of 3,4-dimethoxy-substituted aromatic aldehydes and ketones. The Journal of Organic Chemistry.

-

ResearchGate. (n.d.). Demethylation of Methyl Aryl Ethers: 4-Ethoxy-3-Hydroxybenzaldehyde | Request PDF. Retrieved from [Link]

- Synthesis of regiospecifically substituted 2-hydroxybenzocyclobutenones. (n.d.). Canadian Journal of Chemistry.

-

Organic Chemistry Portal. (2005). Mild and Regioselective Bromination of Aromatic Compounds with N,N,N',N'-Tetrabromobenzene-1,3-disulfonylamide and Poly(N-bromobenzene-1,3-disulfonylamide). Retrieved from [Link]

-

MDPI. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]

-

ResearchGate. (n.d.). The Conformation of Some ortho-bromoarylaldehydes. Retrieved from [Link]

- Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.

- Regiospecific Alkoxylation of Phenolic Aldehydes. (n.d.). Indian Journal of Chemistry.

-

PubMed. (2013, February 15). Regioselective bromination of fused heterocyclic N-oxides. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2018, June 8). Synthsys of 2-hydroxy-4,5-dimethoxy benzaldehyde. Retrieved from [Link]

- RSC Publishing. (n.d.). Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals. Green Chemistry.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. sunankalijaga.org [sunankalijaga.org]

- 3. sunankalijaga.org [sunankalijaga.org]

- 4. researchgate.net [researchgate.net]

- 5. Selective demethylation reactions of biomass-derived aromatic ether polymers for bio-based lignin chemicals - Green Chemistry (RSC Publishing) DOI:10.1039/D3GC02867D [pubs.rsc.org]

- 6. This compound | C8H7BrO3 | CID 616068 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to 2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Synthesis, Characterization, and Applications

For Immediate Release

This technical guide provides an in-depth analysis of 2-Bromo-5-hydroxy-4-methoxybenzaldehyde, a pivotal chemical intermediate for researchers, scientists, and professionals in drug development. This document outlines its chemical identity, physicochemical properties, detailed synthetic protocols, spectroscopic characterization, and significant applications, with a focus on its role in pharmaceutical synthesis and its emerging biological activities.

Chemical Identity and Nomenclature

This compound is a substituted aromatic aldehyde that serves as a versatile building block in organic synthesis. Its precise chemical identity is established by its IUPAC name and various synonyms used across commercial and academic platforms.

-

Synonyms : 2-Bromoisovanillin, 6-Bromoisovanillin, Benzaldehyde, 2-bromo-5-hydroxy-4-methoxy-, p-Anisaldehyde, 2-bromo-5-hydroxy-, 2-Bromo-5-hydroxy-p-anisaldehyde[3]

-

CAS Number : 2973-59-3

Physicochemical and Safety Data

A thorough understanding of the compound's properties is essential for its handling, application, and storage.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][3] |

| Molecular Weight | 231.04 g/mol | [1][3] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 98-100 °C | [4] |

| Boiling Point | 320.8 ± 37.0 °C (Predicted) | [4] |

| Density | 1.653 ± 0.06 g/cm³ (Predicted) | [4] |

| Storage | Store at 0-8 °C | [3] |

Safety Profile:

This compound must be handled with appropriate care in a laboratory setting.

-

Hazard Statements : Irritating to eyes, respiratory system, and skin. May cause an allergic skin reaction. Toxic to aquatic life with long-lasting effects.[1][4]

-

Precautionary Statements : Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves. Avoid release to the environment. If skin irritation or rash occurs, get medical advice/attention.

Synthesis Protocols

The synthesis of this compound is typically achieved via electrophilic bromination of a substituted benzaldehyde precursor. The choice of starting material dictates the specific reagents and conditions. A common and efficient method involves the bromination of isovanillin.

Protocol: Synthesis from Isovanillin

This protocol is based on the principle of electrophilic aromatic substitution, where the hydroxyl and methoxy groups direct the incoming bromine electrophile to the ortho position relative to the hydroxyl group.

Workflow Diagram:

Caption: General workflow for the synthesis of this compound.

Step-by-Step Methodology:

-

Reaction Setup : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, suspend isovanillin (76.1 g, 0.5 mol) in 750 ml of chloroform.

-

Cooling : Cool the suspension to 0°C using an ice bath.

-

Bromination : Prepare a solution of bromine (27.3 ml, 0.5 mol) in 200 ml of chloroform. Add this solution dropwise to the cooled and stirred suspension over a period of 1-2 hours, ensuring the temperature remains at 0°C.

-

Reaction Monitoring : Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Precipitation : Upon completion, slowly add water to the reaction mixture. The product will precipitate out of the solution.

-

Isolation : Collect the precipitated solid by vacuum filtration.

-

Purification : Wash the filter cake with a cold 1:1 mixture of n-heptane/dichloromethane to remove impurities. The product can be further purified by recrystallization from ethanol if necessary.